Desthiobiotin-PEG3-Azide
Overview
Description
Desthiobiotin-PEG3-Azide: is a chemical compound that combines desthiobiotin, a sulfur-free analog of biotin, with a polyethylene glycol (PEG) spacer and an azide functional group. This compound is widely used in biochemical and bioconjugation research due to its ability to bind to streptavidin with high specificity but lower affinity compared to biotin . The presence of the azide group allows for chemoselective reactions, particularly in click chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desthiobiotin-PEG3-Azide typically involves the conjugation of desthiobiotin with a PEG linker that terminates in an azide group. The process often employs standard peptide coupling reactions, using reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides to facilitate the formation of amide bonds .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability and purity. The use of automated peptide synthesizers and high-throughput purification techniques are common in industrial settings to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Desthiobiotin-PEG3-Azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, forming stable triazole linkages .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, and alkyne-functionalized molecules.
Major Products: The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the biotin-like binding properties of desthiobiotin while incorporating the functional moiety of the alkyne partner .
Scientific Research Applications
Chemistry: Desthiobiotin-PEG3-Azide is used in the synthesis of bioconjugates and in the study of protein-protein interactions. Its ability to form stable linkages with alkyne-functionalized molecules makes it a valuable tool in chemical biology .
Biology: In biological research, this compound is employed for labeling and tracking biomolecules. Its lower affinity for streptavidin compared to biotin allows for gentle elution of target proteins, minimizing contamination from endogenous biotinylated molecules .
Medicine: this compound is used in the development of diagnostic assays and therapeutic agents. Its ability to form stable conjugates with various biomolecules enables the creation of targeted drug delivery systems and imaging agents .
Industry: In industrial applications, this compound is utilized in the production of biosensors and affinity purification systems. Its chemoselective properties facilitate the efficient and specific modification of surfaces and materials .
Mechanism of Action
Mechanism: The primary mechanism of action for Desthiobiotin-PEG3-Azide involves its binding to streptavidin. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the binding efficiency. The azide group allows for click chemistry reactions, enabling the formation of stable triazole linkages with alkyne-functionalized molecules .
Molecular Targets and Pathways: The main molecular target is streptavidin, a protein commonly used in biochemical assays. The binding interaction between desthiobiotin and streptavidin is highly specific, facilitating the selective capture and release of target molecules .
Comparison with Similar Compounds
Biotin-PEG3-Azide: Similar in structure but contains biotin instead of desthiobiotin.
Azide-PEG3-Biotin Conjugate: Another variant that combines biotin with a PEG linker and an azide group.
Uniqueness: Desthiobiotin-PEG3-Azide is unique due to its lower affinity for streptavidin, allowing for gentle elution of target molecules. This property makes it particularly useful in applications where minimizing contamination from endogenous biotinylated molecules is crucial .
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVKRRASYKCEL-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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